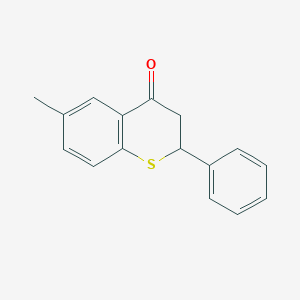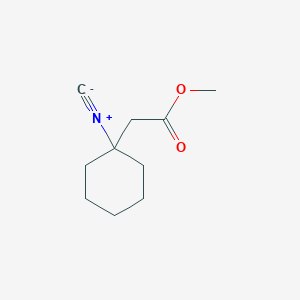
4-Ethyl-2,4-diphenyl-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(4H)-Oxazolone,4-ethyl-2,4-diphenyl- is a heterocyclic compound belonging to the oxazolone family. Oxazolones are five-membered rings containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of ethyl and diphenyl groups attached to the oxazolone ring.
Méthodes De Préparation
The synthesis of 5(4H)-oxazolone,4-ethyl-2,4-diphenyl- typically involves condensation reactions. One common method is the Erlenmeyer–Plochl reaction, which involves the condensation of an aldehyde with an amino acid to form the oxazolone ring . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity .
Analyse Des Réactions Chimiques
5(4H)-Oxazolone,4-ethyl-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert oxazolones to oxazolines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens.
Applications De Recherche Scientifique
5(4H)-Oxazolone,4-ethyl-2,4-diphenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of amino acids and heterocyclic scaffolds.
Biology: Oxazolones have been studied for their potential as enzyme inhibitors and bioactive molecules.
Industry: Oxazolones are used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5(4H)-oxazolone,4-ethyl-2,4-diphenyl- involves its interaction with molecular targets such as enzymes. For instance, it can inhibit lipoxygenase, an enzyme involved in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing inflammation. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar compounds to 5(4H)-oxazolone,4-ethyl-2,4-diphenyl- include other oxazolones and their derivatives. For example:
4-Substituted-2-phenyloxazol-5(4H)-ones: These compounds have similar structures but different substituents, leading to variations in their chemical reactivity and biological activities.
Oxazolines: Reduced forms of oxazolones, which exhibit different chemical properties and applications.
Oxazoles: Oxidized forms of oxazolones, used in various chemical syntheses. The uniqueness of 5(4H)-oxazolone,4-ethyl-2,4-diphenyl- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H15NO2 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
4-ethyl-2,4-diphenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H15NO2/c1-2-17(14-11-7-4-8-12-14)16(19)20-15(18-17)13-9-5-3-6-10-13/h3-12H,2H2,1H3 |
Clé InChI |
HTZCRAYELHDPOP-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)










![tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13781406.png)
